molecular formula C15H23BO3 B14124041 2-[2-(4-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[2-(4-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14124041
M. Wt: 262.15 g/mol
InChI Key: GPHHQYWHKLRRKW-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a phenylboronic ester derivative. This compound is known for its unique chemical structure, which includes a boron atom within a dioxaborolane ring. It has gained attention in various fields of scientific research due to its versatile applications in organic synthesis, catalysis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-methoxyphenyl ethyl bromide with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phenols or quinones.

    Reduction: Reduction reactions can convert the boronic ester to boranes or borohydrides.

    Substitution: The boronic ester group can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Palladium catalysts and bases like potassium carbonate are typically employed in coupling reactions.

Major Products Formed

    Oxidation: Phenols, quinones

    Reduction: Boranes, borohydrides

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

2-[2-(4-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a tool for studying biological processes.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-carbon bonds.

Mechanism of Action

The mechanism by which 2-[2-(4-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boronic ester group with various molecular targets. In biological systems, the compound can form reversible covalent bonds with diols and other nucleophiles, making it useful for targeting specific biomolecules. The boron atom in the dioxaborolane ring can also participate in electron transfer reactions, influencing the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-Methoxyphenoxy)methyl]phenyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • N-(4-Methoxybenzyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
  • Ethyl 2-(4-methoxyphenyl)-4-p-tolylthiazole-5-carboxylate

Uniqueness

Compared to similar compounds, 2-[2-(4-Methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern and the presence of the methoxy group. This structural feature enhances its reactivity and makes it particularly suitable for certain types of chemical reactions, such as Suzuki-Miyaura coupling. Additionally, the compound’s stability and ease of handling make it a valuable reagent in both research and industrial applications.

Properties

Molecular Formula

C15H23BO3

Molecular Weight

262.15 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H23BO3/c1-14(2)15(3,4)19-16(18-14)11-10-12-6-8-13(17-5)9-7-12/h6-9H,10-11H2,1-5H3

InChI Key

GPHHQYWHKLRRKW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCC2=CC=C(C=C2)OC

Origin of Product

United States

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